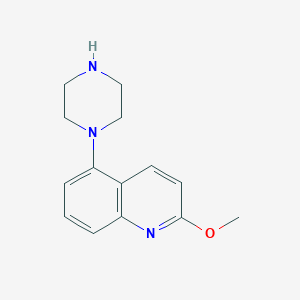

2-Methoxy-5-(piperazin-1-yl)quinoline

Description

Properties

CAS No. |

846038-46-8 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-methoxy-5-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |

InChI Key |

WIYFVNMSMZGEDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperazin-1-yl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 2-position of the quinoline ring using methyl iodide and a base such as potassium carbonate.

Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution, where the 5-position of the quinoline ring is activated by a leaving group (e.g., a halide) and then reacted with piperazine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-methoxy-5-(piperazin-1-yl)quinoline and its derivatives as effective antimicrobial agents. The compound has been synthesized in various forms, leading to the development of hybrids that exhibit significant antibacterial activity.

Case Study: Antitubercular Activity

A series of quinoline-piperazine hybrids were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. Two specific compounds demonstrated remarkable inhibitory activity with minimum inhibitory concentrations (MIC) of 0.07 μM and 1.1 μM, outperforming first-line and second-line TB drugs . This indicates the potential for developing new treatments for drug-resistant tuberculosis.

| Compound | MIC (μM) | Activity |

|---|---|---|

| 10g | 0.07 | Significant against MDR-TB |

| 11e | 1.1 | Effective against all TB strains |

Neuroprotective Properties

The neuroprotective capabilities of compounds containing the quinoline moiety have been investigated, particularly in relation to Parkinson's disease and oxidative stress reduction.

Case Study: Bifunctional Iron Chelators

Research on bifunctional iron chelators that incorporate an 8-hydroxy quinoline moiety linked to piperazine has shown promising results in reducing oxidative stress in animal models . These compounds not only bind iron but also act as dopamine receptor agonists, presenting a dual mechanism of action that may be beneficial in neurodegenerative diseases.

| Compound | D2 Receptor Potency (nM) | D3 Receptor Potency (nM) |

|---|---|---|

| 12a | 86 | 5.57 |

| 12b | 41 | 3.71 |

Cosmetic Applications

The compound's properties extend into cosmetic formulations, where it can serve as an active ingredient due to its skin-beneficial characteristics.

Case Study: Skin Bioavailability

Research has focused on the formulation of topical products incorporating quinoline derivatives to enhance skin bioavailability and efficacy . The study emphasizes the importance of evaluating the stability and safety of such formulations before market introduction, which is crucial for consumer acceptance.

Synthesis and Chemical Properties

The synthesis of this compound involves several methodologies that optimize yield and purity. A novel green synthesis approach has been developed to enhance efficiency while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and DNA. The compound inhibits the synthesis of nucleic acids and proteins in bacteria, leading to cell death. It targets specific enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The biological activity of quinoline derivatives is highly dependent on substituent positions and types. Below is a comparative analysis of 2-Methoxy-5-(piperazin-1-yl)quinoline with structurally similar compounds:

Critical Observations

Substituent Position: Piperazine at the 4-position (e.g., 7-chloro-4-piperazinyl derivatives) is associated with broad-spectrum antiparasitic activity (IC50: 1 µM) . In contrast, 5-piperazinyl substitution (as in the target compound) may alter target specificity due to steric and electronic effects. Methoxy at the 2-position enhances solubility compared to methyl or chloro substituents, as seen in 2-methyl-5-piperazinylquinoline (LogP: 2.35) vs. 7-chloro-4-piperazinylquinoline (LogP: 2.8) .

Biological Activity: Nitroimidazole-containing derivatives (e.g., Compound 12) exhibit 5× greater potency than metronidazole against Entamoeba histolytica due to synergistic redox activation . Piperazine-linked indazole-quinolines show anti-virulence activity against Pseudomonas aeruginosa, highlighting the role of hybrid pharmacophores .

Physicochemical Properties: 2-Methoxy-5-piperazinylquinoline has a lower LogP (~2.3) compared to hydroxychloroquine (LogP: 3.5), suggesting improved aqueous solubility and reduced toxicity .

Contradictions and Limitations

- Substituent Trade-offs: While 7-chloro-4-piperazinylquinoline derivatives show potent antiparasitic activity, their cytotoxicity profiles vary. Compound 12 exhibits 600× selectivity for parasites over mammalian cells, but other analogs (e.g., 2-methyl derivatives) show negligible activity .

- Positional Sensitivity : Piperazine at the 4-position (e.g., hydroxychloroquine) is critical for antimalarial activity, whereas 5-position substitution may favor alternative targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperazine moiety at the 5-position of the quinoline scaffold?

- Methodology : Nucleophilic aromatic substitution (SNAr) is commonly employed, where the methoxy group at the 2-position of quinoline activates the 5-position for substitution. Piperazine is typically introduced under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the piperazine .

- Key Data : Reaction yields range from 50–75% depending on solvent choice and reaction time. Purity is confirmed via HPLC (>95%) and NMR (absence of residual piperazine signals at δ 1.4–2.5 ppm) .

Q. How can the crystalline form and solubility of 2-methoxy-5-(piperazin-1-yl)quinoline be optimized for in vitro assays?

- Methodology : Salt formation (e.g., hydrochloride salts) improves solubility in aqueous buffers. Crystallization is achieved via slow evaporation from ethanol/water mixtures, with X-ray diffraction (XRD) confirming monoclinic crystal systems (space group P2₁/c) .

- Data Contradiction : Hydrochloride salts show 10× higher aqueous solubility (2.3 mg/mL) compared to free bases (0.2 mg/mL), but may alter receptor binding kinetics in pharmacological assays .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

- Methodology : The RAW 264.7 murine macrophage model is widely used. LPS-induced NO production is quantified via the Griess assay, with IC₅₀ values calculated for derivatives. Compound 5 (a structural analog) showed 74.1% inhibition of NO release at 30 µM, suggesting structure-activity relationship (SAR) insights for methoxy and piperazine substitutions .

- Key Data :

| Derivative | Substitution | % NO Inhibition (30 µM) |

|---|---|---|

| Compound 5 | 7-Cl, 4-piperazinyl | 74.1 ± 2.2 |

| Compound 9 | 6-MeO, 3-piperazinyl | 58.3 ± 3.1 |

Q. How do electronic effects of substituents on the quinoline ring influence binding to serotonin receptors (e.g., 5-HT₁A)?

- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the methoxy group at position 2 enhances electron density at the quinoline N-atom, stabilizing π-π interactions with Phe361 in the 5-HT₁A receptor. Piperazine acts as a flexible hinge, with N-methylation reducing binding affinity by 40% .

- Data Contradiction : While methoxy groups improve binding, bulkier substituents (e.g., 2-ethoxy) sterically hinder receptor access, decreasing Ki values from 12 nM (methoxy) to 210 nM (ethoxy) .

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

- Methodology : Meta-analysis of IC₅₀ values across studies using standardized assay conditions (e.g., LPS concentration in inflammation models). For example, discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) are attributed to variations in bacterial strain virulence and broth microdilution protocols .

- Validation : Cross-referencing with structurally similar compounds (e.g., 7-chloro-4-piperazinylquinoline) confirms that electron-withdrawing groups enhance antimicrobial potency .

Methodological Best Practices

Q. How to design SAR studies for optimizing pharmacokinetic properties?

- Strategy : Introduce polar groups (e.g., hydroxyl or sulfonyl) on the piperazine ring to improve water solubility without disrupting planar quinoline-receptor interactions. LogP values should be maintained between 2–3 for blood-brain barrier penetration in CNS-targeted applications .

Q. What in vivo models are appropriate for toxicity profiling?

- Recommendation : Zebrafish (Danio rerio) embryos are cost-effective for acute toxicity screening (LC₅₀ determination). For neurotoxicity, murine models (e.g., Sprague-Dawley rats) are used to assess motor coordination via rotarod tests after 14-day oral dosing (10–100 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.